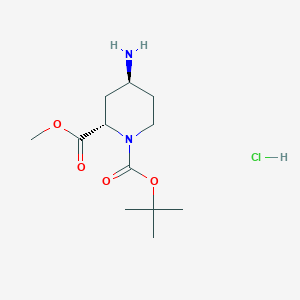

1-(tert-butyl) 2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate hydrochloride

Beschreibung

1-(tert-Butyl) 2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate hydrochloride (CAS: 1260607-11-1) is a chiral piperidine derivative with a molecular formula of C₁₂H₂₃ClN₂O₄ and a molar mass of 294.78 g/mol . The compound features a six-membered piperidine ring with tert-butyl and methyl ester groups at positions 1 and 2, respectively, and an amino group at the 4-position in the (2S,4S) stereochemical configuration. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications, particularly as an intermediate in synthesizing protease inhibitors or kinase-targeted therapies .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4;/h8-9H,5-7,13H2,1-4H3;1H/t8-,9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHWVFRNYYJQOO-OZZZDHQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl) 2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction.

Introduction of Functional Groups: The tert-butyl and methyl groups are introduced through alkylation reactions.

Amination: The amino group is introduced via a nucleophilic substitution reaction.

Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(tert-butyl) 2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Antidepressant Activity : Research has indicated that derivatives of piperidine compounds can exhibit antidepressant-like effects. In particular, studies have shown that modifications to the piperidine structure can enhance serotonin receptor binding affinity, which is crucial for antidepressant activity. The specific configuration of the 1-(tert-butyl) 2-methyl (2S,4S)-4-aminopiperidine derivative may influence its efficacy as a potential antidepressant agent .

- Neuroprotective Effects : This compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neurons from apoptosis induced by various stressors. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells .

- Pain Management : Some studies have explored the analgesic properties of piperidine derivatives. The presence of the amino group in this compound may enhance its ability to interact with opioid receptors or other pain-related pathways, presenting opportunities for development as a novel analgesic .

Neuropharmacology Research

- Cognitive Enhancement : There is ongoing research into the use of piperidine derivatives in enhancing cognitive functions. Preliminary findings suggest that this compound may improve memory and learning processes in animal models by modulating cholinergic activity .

- Anxiolytic Properties : Similar to its antidepressant effects, there is potential for this compound to exhibit anxiolytic properties. By targeting GABAergic systems, it may help alleviate anxiety symptoms .

Synthetic Applications

- Building Block in Organic Synthesis : The compound serves as an important building block in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the development of other pharmacologically active compounds .

- Intermediate for Drug Development : Given its structural characteristics, it can be utilized as an intermediate in the synthesis of new drug candidates targeting various diseases, including neurological disorders and cancer .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-(tert-butyl) 2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences

Key Observations:

Pyrrolidine-based compounds (e.g., ) may suffer from higher ring strain, affecting stability in certain reaction conditions.

Functional Groups: The -NH₂ group in the target compound enhances basicity and hydrogen-bonding capacity, critical for interactions with biological targets. In contrast, hydroxyl (-OH) or azide (-N₃) groups in analogs () alter reactivity and solubility . The azide derivative is primarily used in click chemistry for bioconjugation, unlike the amino group in the target compound, which is tailored for direct pharmacological activity .

Stereochemistry :

Key Observations:

- The hydrochloride salt form of the target compound improves crystallinity and shelf-life compared to non-ionic analogs .

- Azide-containing derivatives () require specialized handling due to safety risks, whereas the target compound’s amino group offers safer derivatization routes .

Biologische Aktivität

1-(tert-butyl) 2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate hydrochloride, with the CAS number 254882-09-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse sources of scientific literature.

- IUPAC Name : 1-(tert-butyl) 2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate

- Molecular Formula : C12H22N2O4

- Molecular Weight : 258.32 g/mol

- Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in inflammatory processes. The compound's structure allows it to interact with specific binding sites on proteins, potentially modulating their activity.

Antiinflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines such as IL-1β in LPS-stimulated macrophages. This effect was concentration-dependent, indicating a potential for therapeutic use in inflammatory diseases .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects. In animal models of neurodegeneration, it demonstrated the ability to reduce neuronal cell death and improve cognitive function. These effects are hypothesized to be linked to its ability to modulate neurotransmitter systems and reduce oxidative stress .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown activity against certain bacterial strains, although further research is needed to elucidate its mechanism of action and efficacy compared to existing antibiotics .

Case Studies and Experimental Findings

Several studies have highlighted the biological activity of this compound:

-

Study on Inflammatory Response :

- Objective : To evaluate the anti-inflammatory effects in vitro.

- Methodology : Human macrophages were treated with varying concentrations of the compound.

- Results : Significant inhibition of IL-1β release was observed at concentrations above 10 µM, with maximum inhibition reaching approximately 35% at higher doses .

- Neuroprotection Assessment :

- Antimicrobial Evaluation :

Data Summary Table

| Biological Activity | Methodology | Results |

|---|---|---|

| Anti-inflammatory | In vitro cytokine release assay | Up to 35% inhibition of IL-1β at high doses |

| Neuroprotective | Rodent model memory tests | Improved memory retention and reduced damage |

| Antimicrobial | Bacterial strain testing | Moderate activity against MRSA and VRE |

Q & A

Q. How can researchers optimize the multi-step synthesis of (2S,4S)-4-aminopiperidine derivatives?

Methodological Answer: Optimization requires systematic adjustment of reaction parameters. For example, the synthesis involves:

- Step 1: Use of lithium diisopropylamide (LDA) in THF/hexane at −78°C for deprotonation .

- Step 4: Palladium-catalyzed coupling under inert atmosphere (40–100°C) to introduce tert-butyl groups .

Key variables to optimize include: - Temperature gradients in steps requiring cryogenic conditions.

- Catalyst loading (e.g., palladium acetate) to balance cost and yield.

- Purification methods (e.g., column chromatography vs. recrystallization) for intermediates.

Q. What characterization techniques are critical for confirming stereochemistry and purity?

Methodological Answer:

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients. Compare retention times with authentic standards .

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 280.75 for C₁₁H₂₁ClN₂O₄) .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of piperidine-based reactions?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in nucleophilic substitutions .

- ICReDD Framework : Integrate computation with experimental feedback to narrow optimal conditions (e.g., solvent polarity, temperature) for stereocontrolled aminations .

- Machine Learning : Train models on existing reaction data to predict yields under untested conditions (e.g., solvent mixtures) .

Q. What strategies resolve contradictions in spectroscopic data for amino-protected intermediates?

Methodological Answer:

- Dynamic NMR : Detect rotameric equilibria in tert-butyl groups causing split signals. Use variable-temperature NMR (e.g., −40°C to 25°C) to coalesce peaks .

- 2D Correlation Spectroscopy (COSY, HSQC) : Assign overlapping proton environments (e.g., piperidine ring protons) .

- Statistical DoE : Design experiments to isolate variables (e.g., pH, solvent) affecting chemical shift reproducibility .

Q. How can enantiomeric purity be maintained during scale-up of hydrochloride salt formation?

Methodological Answer:

- Crystallization Control : Use antisolvent (e.g., diethyl ether) addition rates to prevent racemization. Monitor via polarimetry during HCl salt precipitation .

- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track chiral integrity in real-time .

- Purification : Chiral stationary phase chromatography for final intermediates to achieve >99% ee .

Q. What methodologies address discrepancies in reaction yields under similar conditions?

Methodological Answer:

- Sensitivity Analysis : Identify critical parameters (e.g., trace water in LDA reactions) using Plackett-Burman experimental designs .

- Controlled Atmosphere Techniques : Use gloveboxes for moisture-/oxygen-sensitive steps (e.g., palladium catalysis) to minimize batch variability .

- Replicate Studies : Perform triplicate runs with strict parameter control to distinguish systematic vs. random errors .

Safety and Handling Considerations

Q. What precautions are essential for handling hygroscopic or reactive intermediates?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.